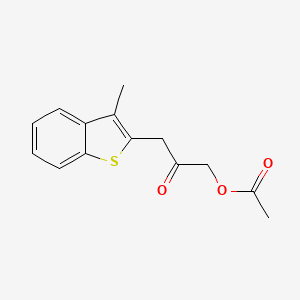
3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methyl group at the 3-position of the benzothiophene ring and an acetate group attached to a 2-oxopropyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate can be achieved through various synthetic routes. One common method involves the acylation of 3-methyl-1-benzothiophene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Aplicaciones Científicas De Investigación
3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-benzothiophene-2-carboxylic acid
- 3-Methyl-1-benzothiophene-2-yl methanol
- 3-Methyl-1-benzothiophene-2-yl acetate
Uniqueness
3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate is unique due to its specific structural features, such as the presence of both a benzothiophene ring and an acetate group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
851547-76-7 |
|---|---|
Fórmula molecular |
C14H14O3S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
[3-(3-methyl-1-benzothiophen-2-yl)-2-oxopropyl] acetate |
InChI |
InChI=1S/C14H14O3S/c1-9-12-5-3-4-6-13(12)18-14(9)7-11(16)8-17-10(2)15/h3-6H,7-8H2,1-2H3 |
Clave InChI |
UDADWLMUJVDKBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CC=CC=C12)CC(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)
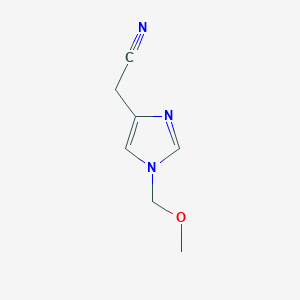
![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)

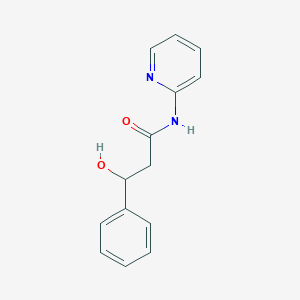

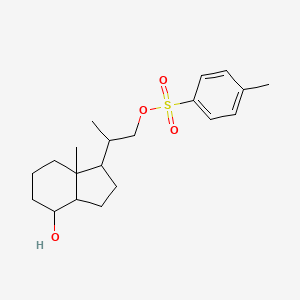

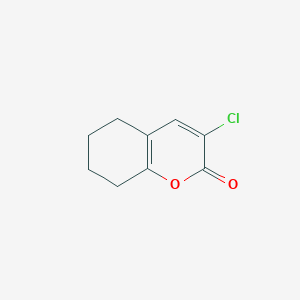

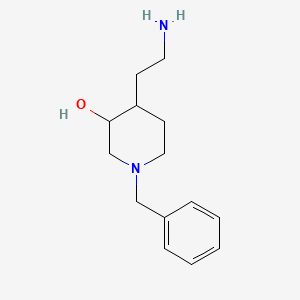
![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
